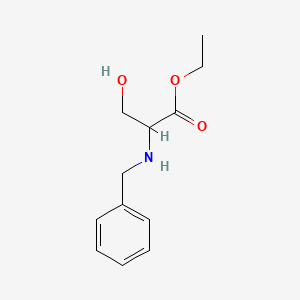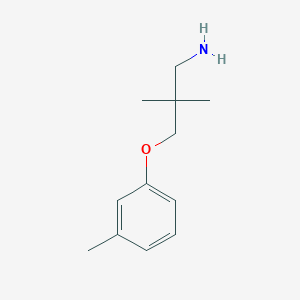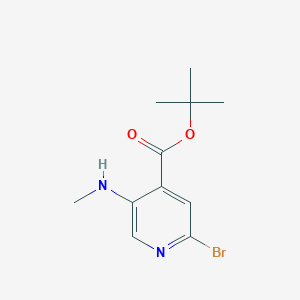
Ethyl 2-(benzylamino)-3-hydroxypropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(benzylamino)-3-hydroxypropanoate is an organic compound that belongs to the class of amino alcohols It is characterized by the presence of an ethyl ester group, a benzylamino group, and a hydroxyl group attached to a propanoate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(benzylamino)-3-hydroxypropanoate typically involves a multi-step process. One common method starts with the reaction of ethyl 3-bromopropanoate with benzylamine under basic conditions to form the intermediate ethyl 2-(benzylamino)-3-bromopropanoate. This intermediate is then subjected to hydrolysis to yield the desired product, this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(benzylamino)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ethyl 2-(benzylamino)-3-oxopropanoate.
Reduction: Formation of ethyl 2-(benzylamino)-3-hydroxypropanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 2-(benzylamino)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme-substrate interactions and as a potential inhibitor of specific enzymes.
Mécanisme D'action
The mechanism of action of ethyl 2-(benzylamino)-3-hydroxypropanoate involves its interaction with specific molecular targets. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The presence of the benzylamino group allows for interactions with aromatic residues in the enzyme’s active site, while the hydroxyl group can form hydrogen bonds with other residues .
Comparaison Avec Des Composés Similaires
Ethyl 2-(benzylamino)-3-hydroxypropanoate can be compared with other similar compounds such as:
2-(Benzylamino)ethanol: This compound lacks the ester group and has different reactivity and applications.
2-(Benzylamino)-2-hydroxyalkyl derivatives: These compounds have variations in the alkyl chain length and substitution patterns, leading to differences in their biological activities and chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical modifications and applications.
Propriétés
IUPAC Name |
ethyl 2-(benzylamino)-3-hydroxypropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-2-16-12(15)11(9-14)13-8-10-6-4-3-5-7-10/h3-7,11,13-14H,2,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYLBBUFKJDTKNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CO)NCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5H,6H,7H-cyclopenta[b]pyrazin-6-amine dihydrochloride](/img/structure/B13519284.png)



![(1S,5S,6R)-6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B13519299.png)



![Methyl 4-(chlorosulfonyl)bicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13519330.png)

